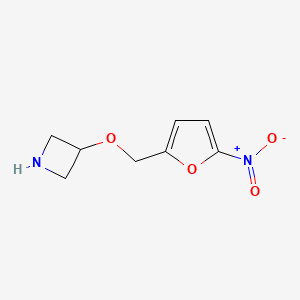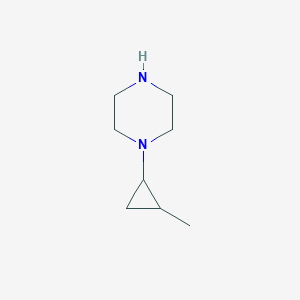
1-(2-Methylcyclopropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylcyclopropyl)piperazine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is primarily used in research and development and is not intended for human or veterinary use .
準備方法
The synthesis of 1-(2-Methylcyclopropyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed . Industrial production methods often involve batch or flow (microwave) reactors, which can simplify the synthesis process and improve efficiency .
化学反応の分析
1-(2-Methylcyclopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogenated compounds, where the piperazine ring acts as a nucleophile.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学的研究の応用
1-(2-Methylcyclopropyl)piperazine has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(2-Methylcyclopropyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
1-(2-Methylcyclopropyl)piperazine can be compared with other similar compounds, such as:
Piperazine: The parent compound, which is widely used in pharmaceuticals and has a broad range of biological activities.
1-(2-Chlorocyclopropyl)piperazine: A similar compound with a chlorine substituent, which may exhibit different reactivity and biological properties.
1-(2-Fluorocyclopropyl)piperazine: Another analog with a fluorine substituent, which can affect the compound’s chemical and biological behavior.
The uniqueness of this compound lies in its specific substituent, which can influence its reactivity, stability, and interactions with other molecules.
Conclusion
This compound is a versatile compound with significant applications in scientific research Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
1-(2-methylcyclopropyl)piperazine |
InChI |
InChI=1S/C8H16N2/c1-7-6-8(7)10-4-2-9-3-5-10/h7-9H,2-6H2,1H3 |
InChIキー |
YTMZAUQEBPMCRX-UHFFFAOYSA-N |
正規SMILES |
CC1CC1N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
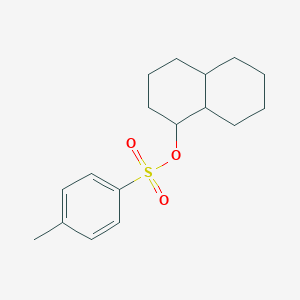
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)
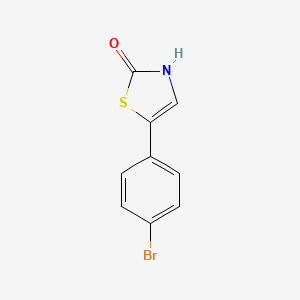
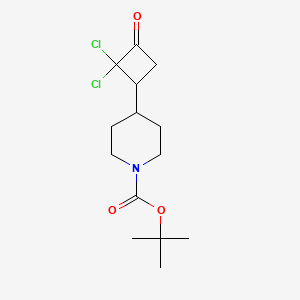
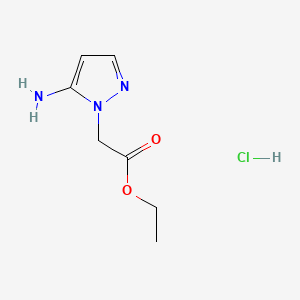

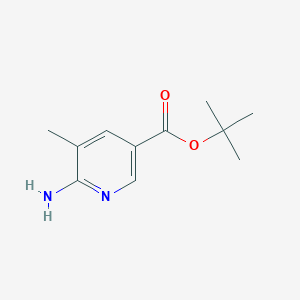
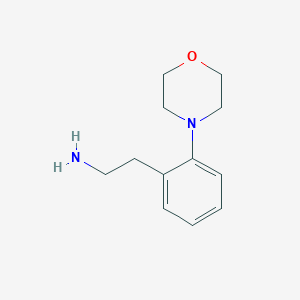


![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)
